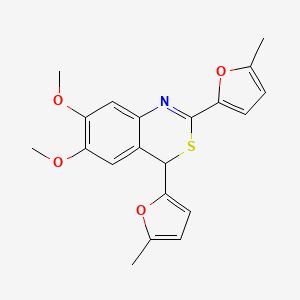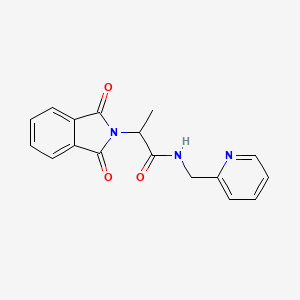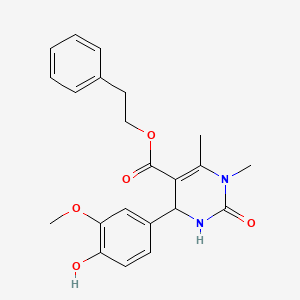
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists work by activating the peroxisome proliferator-activated receptor gamma (4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ), which is a nuclear receptor that regulates gene expression. Activation of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ leads to increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a selective 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonist that has been shown to activate 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
Research has shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists, including 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, can have several biochemical and physiological effects. These include:
- Improved insulin sensitivity: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can improve insulin sensitivity by increasing glucose uptake and reducing insulin resistance.
- Reduced inflammation: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Inhibition of cancer cell growth: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
The advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its selectivity for 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
- Investigating its potential therapeutic effects in other diseases, such as Alzheimer's disease and cardiovascular disease.
- Developing more selective 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists with fewer side effects.
- Investigating its potential use in combination with other drugs for synergistic effects.
- Investigating its potential as a preventive therapy for diseases such as diabetes and cancer.
In conclusion, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic effects. Its mechanism of action involves activation of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. While there are limitations to its use in lab experiments, there are several future directions for research to fully understand its potential therapeutic applications.
合成法
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps. The starting material is 2-bromo-1-(tetrahydro-2-furanylmethyl)benzene, which is reacted with 2-mercaptoacetic acid to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetyl chloride. The final step involves reacting this intermediate with 3-benzyl-4-oxothiazolidine-2-carboxylic acid to form 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide.
科学的研究の応用
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. Research has shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been used in scientific research to investigate its potential therapeutic effects in these diseases.
特性
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-20-15-28-22(24(20)14-16-5-2-1-3-6-16)18-10-8-17(9-11-18)21(26)23-13-19-7-4-12-27-19/h1-3,5-6,8-11,19,22H,4,7,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVVJPEIPHZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)
![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)
![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)

![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)

![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)